![molecular formula C14H19NO6S B5636405 diethyl 5-[(methoxyacetyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5636405.png)
diethyl 5-[(methoxyacetyl)amino]-3-methyl-2,4-thiophenedicarboxylate
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Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules to achieve the desired structure. For example, a related compound, cefepime hydrochloride, is synthesized through a series of reactions starting from [14C]thiourea, leading to a pure sulfate salt, and eventually to the target compound through base treatment and hydrochloric acid/acetone conversion (Standridge & Swigor, 1993). This process exemplifies the complexity and precision required in chemical synthesis.
Molecular Structure Analysis
The molecular structure of organic compounds is pivotal in determining their chemical behavior and interactions. For instance, the structure of ethyl 6-ethoxycarbonylamino-8-hydroxymethyl-3,3-dimethyl-2,4-dioxa-7-azabicyclo[3.3.0]octane-7-carboxylate, as determined by X-ray methods, reveals the spatial arrangement of atoms and functional groups, informing reactivity and synthesis pathways (Forrest, Schmidt, Huttner, & Jibril, 1984).
Chemical Reactions and Properties
The chemical reactions involving "diethyl 5-[(methoxyacetyl)amino]-3-methyl-2,4-thiophenedicarboxylate" and similar compounds are diverse, including condensation, arylation, and hydrolysis. These reactions often yield products with significant antibacterial and anti-proliferative activities, showcasing the compound's potential in pharmaceutical applications. For example, a series of 2-[[α-(4-substitutedbenzoyloxy)-α-phenylacetyl or methylacetyl]amino]-5-(4-methoxyphenyl)-1,3,4-oxadiazoles showed activity against various bacterial strains (Kocabalkanlı, Ateş, & Ötük, 2001).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, play a crucial role in the compound's application and handling. For instance, the crystal structure analysis of various methoxy-substituted compounds provides insights into intermolecular interactions and stability (Metcalf & Holt, 2000).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, stability under different conditions, and functional group behavior, are fundamental to understanding and utilizing "diethyl 5-[(methoxyacetyl)amino]-3-methyl-2,4-thiophenedicarboxylate." Studies on related compounds, like the reaction of diethyl 1-acylamino-2,2-dichloroethenylphosphonates with amino acids esters, reveal the nuanced chemical behavior and potential for further functionalization (Kondratyuk, Lukashuk, Golovchenko, Rusanov, & Brovarets, 2012).
Safety and Hazards
The safety data sheet for a similar compound, Diethyl 5-amino-3-methyl-2,4-thiophenedicarboxylate, indicates that it causes skin irritation and serious eye irritation . It’s recommended to wear protective gloves, eye protection, and face protection when handling the compound . If it comes into contact with the skin, wash with plenty of soap and water . If it gets in the eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
diethyl 5-[(2-methoxyacetyl)amino]-3-methylthiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO6S/c1-5-20-13(17)10-8(3)11(14(18)21-6-2)22-12(10)15-9(16)7-19-4/h5-7H2,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQRFQZHTPPZMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 5-[(methoxyacetyl)amino]-3-methylthiophene-2,4-dicarboxylate |
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